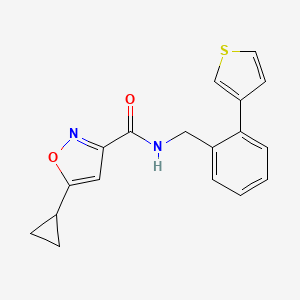

5-环丙基-N-(2-(噻吩-3-基)苄基)异噁唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

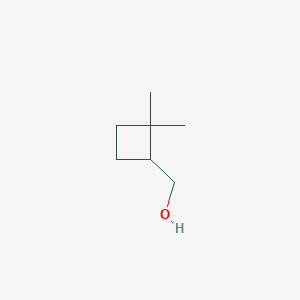

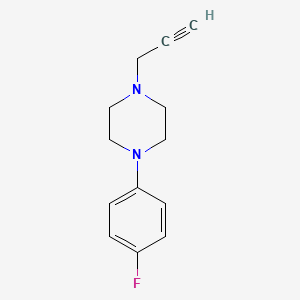

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide, also known as Neuronal Differentiation Inducer III or Isx, is a cell-permeable isoxazole compound . It selectively induces robust neuronal differentiation in various stem/progenitor cells . It also induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells .

Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C11H10N2O2S . The InChI code for this compound is 1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14) .Physical And Chemical Properties Analysis

The compound is a solid with an off-white color . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Applications

Compounds containing a thiophene nucleus have shown anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

Antimicrobial Applications

Thiophene derivatives have demonstrated antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs .

Anticancer Applications

Thiophene-based compounds have shown anticancer properties . This suggests that they could be used in the development of new anticancer therapies .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection of metals and other materials from corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them potentially useful in the development of new electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that they could be used in the development of new display technologies .

Anti-Atherosclerotic Applications

Thiophene-based compounds have shown anti-atherosclerotic properties . This suggests that they could be used in the treatment of atherosclerosis, a disease in which plaque builds up inside your arteries .

作用机制

The compound selectively induces robust neuronal differentiation in various stem/progenitor cells . It induces insulin expression and activates ERK signaling and histone acetylation in MIN6 pancreatic β cells . The underlying excitation-neurogenesis signaling is comprised of, at least in part, an initial NMDA receptor- and L-type channels-mediated Ca2+ influx, followed by an activation of CaMKII, phosphorylation/nuclear export of the MEF2 repressor HDAC5, the subsequent de-repression of MEF2, and the eventual activation of the HDAC-MEF2 epigenetic/transcriptional regulatory network .

未来方向

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is imperative to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles .

属性

IUPAC Name |

5-cyclopropyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-18(16-9-17(22-20-16)12-5-6-12)19-10-13-3-1-2-4-15(13)14-7-8-23-11-14/h1-4,7-9,11-12H,5-6,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKKMXJXXGJKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(2-(thiophen-3-yl)benzyl)isoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)

![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2665012.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[4-(dimethylamino)phenyl]methylene}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2665016.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)

![N-(1-cyanocyclopentyl)-2-{ethyl[(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2665020.png)